molecular formula C8H13Cl2NO B12008486 2,2-dichloro-N-cyclohexylacetamide CAS No. 828-03-5

2,2-dichloro-N-cyclohexylacetamide

Cat. No.: B12008486
CAS No.: 828-03-5
M. Wt: 210.10 g/mol
InChI Key: XAEHXXXXLOJOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-cyclohexylacetamide: is a chemical compound with the molecular formula C8H13Cl2NO . It is also known by its CAS number: 828-03-5 . The compound consists of a cyclohexyl ring attached to an acetamide group, with two chlorine atoms in the para position on the cyclohexyl ring .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2,2-dichloro-N-cyclohexylacetamide involves the reaction of cyclohexylamine with chloroacetyl chloride. The reaction proceeds as follows:

Cyclohexylamine+Chloroacetyl chlorideThis compound\text{Cyclohexylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} Cyclohexylamine+Chloroacetyl chloride→this compound

Reaction Conditions::

    Cyclohexylamine: (primary amine) acts as the nucleophile, attacking the electrophilic carbon of .

  • The reaction typically occurs in an organic solvent (e.g., dichloromethane or chloroform) at low temperatures (around 0°C to 5°C) to minimize side reactions.

Industrial Production::

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, resulting in the replacement of chlorine with other functional groups.

    Reduction: Reduction of the carbonyl group in the acetamide moiety can yield secondary amines.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products:: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: May have applications in drug discovery.

    Industry: Limited information, but it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. Further research is needed to understand its interactions with biological targets and pathways.

Properties

CAS No.

828-03-5

Molecular Formula

C8H13Cl2NO

Molecular Weight

210.10 g/mol

IUPAC Name

2,2-dichloro-N-cyclohexylacetamide

InChI

InChI=1S/C8H13Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,11,12)

InChI Key

XAEHXXXXLOJOST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.